

Application Note: Identification of Dimethandrolone Metabolites Using Mass Spectrometry

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Compound of Interest

Compound Name: *Dymanthine*

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Abstract

Dimethandrolone (DMA) is the active metabolite of the investigational male contraceptive agent dimethandrolone undecanoate (DMAU). Understanding its metabolism is crucial for drug development and monitoring. This application note provides a detailed protocol for the identification of DMA metabolites in human serum and hepatocyte samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic pathway for DMA is glucuronidation, leading to the formation of Dimethandrolone-glucuronide (DMA-G) as the major metabolite.

Introduction

Dimethandrolone undecanoate (DMAU) is a promising oral contraceptive for men, acting as a prodrug that is rapidly converted to its active form, dimethandrolone (DMA).^{[1][2]} DMA exhibits both androgenic and progestogenic activity, which effectively suppresses gonadotropins and reversibly inhibits spermatogenesis.^[3] The efficacy and safety of DMAU are influenced by the metabolic fate of DMA. Studies have shown that DMA undergoes significant first-pass metabolism, with glucuronidation being the predominant pathway.^{[1][2]} The enzyme primarily responsible for this is the highly polymorphic UDP-glucuronosyltransferase 2B17 (UGT2B17).^{[1][2]} This document outlines a robust LC-MS/MS methodology for the identification and characterization of DMA metabolites.

Key Metabolites

Metabolite identification studies have revealed two primary metabolites of DMA in hepatocyte incubations:

- Dimethandrolone-glucuronide (DMA-G): The major metabolite.
- Androstenedione analog of DMA: A minor metabolite.[\[2\]](#)[\[4\]](#)

In human serum samples following oral administration of DMAU, DMA-G is the predominant metabolite detected, with concentrations significantly exceeding those of the parent DMA.[\[1\]](#)[\[2\]](#)

Quantitative Summary of Dimethandrolone Metabolites

Metabolite	Precursor Ion (m/z)	Product Ion (m/z)	Matrix	Relative Abundance
Dimethandrolone (DMA)	303.2315	Varies	Serum, Hepatocytes	Parent Compound
Dimethandrolone -glucuronide (DMA-G)	479.2639	303.2315	Serum, Hepatocytes	Major (>100-fold higher than DMA in serum) [2]
Androstenedione analog of DMA	301.2162	Varies	Hepatocytes	Minor

Experimental Protocols

Sample Preparation

a) From Human Serum:

This protocol is adapted from a method for DMA quantification and can be applied for metabolite identification.[\[1\]](#)

- Dilute 25 µL of serum sample twofold with water.

- Add an appropriate internal standard (e.g., 200 μ L of 25 ng/mL DMA-d5).
- Vortex the sample for 15 seconds.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Collect 150 μ L of the supernatant and transfer it to an LC vial for analysis.[\[1\]](#)

b) From in Vitro Hepatocyte Incubations:

- Incubate DMA with human hepatocytes at 37°C and 5% CO₂.
- Quench the reaction with a fivefold higher volume of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., heavy isotope-labeled DMA-d5).[\[1\]](#)
- Vortex the sample for 1 minute to extract all metabolites.
- Centrifuge at 3,000 x g for 10 minutes at 4°C.
- Separate the upper MeCN layer (containing the drug and nonpolar metabolites).
- The lower aqueous layer (containing polar metabolites) can be subjected to solid-phase extraction (SPE) using an HLB cartridge for further purification if necessary.[\[1\]](#)
- Dry the combined extracts under a stream of nitrogen at 40°C.
- Reconstitute the dried sample in 100 μ L of 70:30 MeCN:water with 0.1% formic acid.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant for LC-MS/MS analysis.[\[1\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a) Liquid Chromatography Conditions:

- LC System: M-class LC (Waters) or equivalent.[\[1\]](#)

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: Water with 0.1% formic acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[1\]](#)
- Flow Rate: 40 μ L/min.[\[1\]](#)
- Injection Volume: 1 μ L.[\[1\]](#)
- Gradient Program:
 - 0.0–0.5 min: 30% B
 - 0.5–3.5 min: 30%–98% B
 - 3.5–7.0 min: 98% B
 - 7.0–7.1 min: 98%–30% B
 - 7.1–9.0 min: 30% B (Re-equilibration)[\[1\]](#)

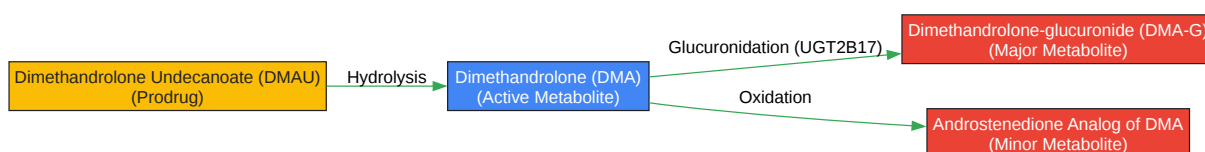
b) Mass Spectrometry Conditions:

- Mass Spectrometer: Waters Xevo-TQ-XS or a similar triple quadrupole or high-resolution mass spectrometer.[\[1\]](#)
- Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted metabolite identification.[\[1\]](#)
- Cone Voltage: 30 V.[\[1\]](#)
- Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation.

Data Analysis

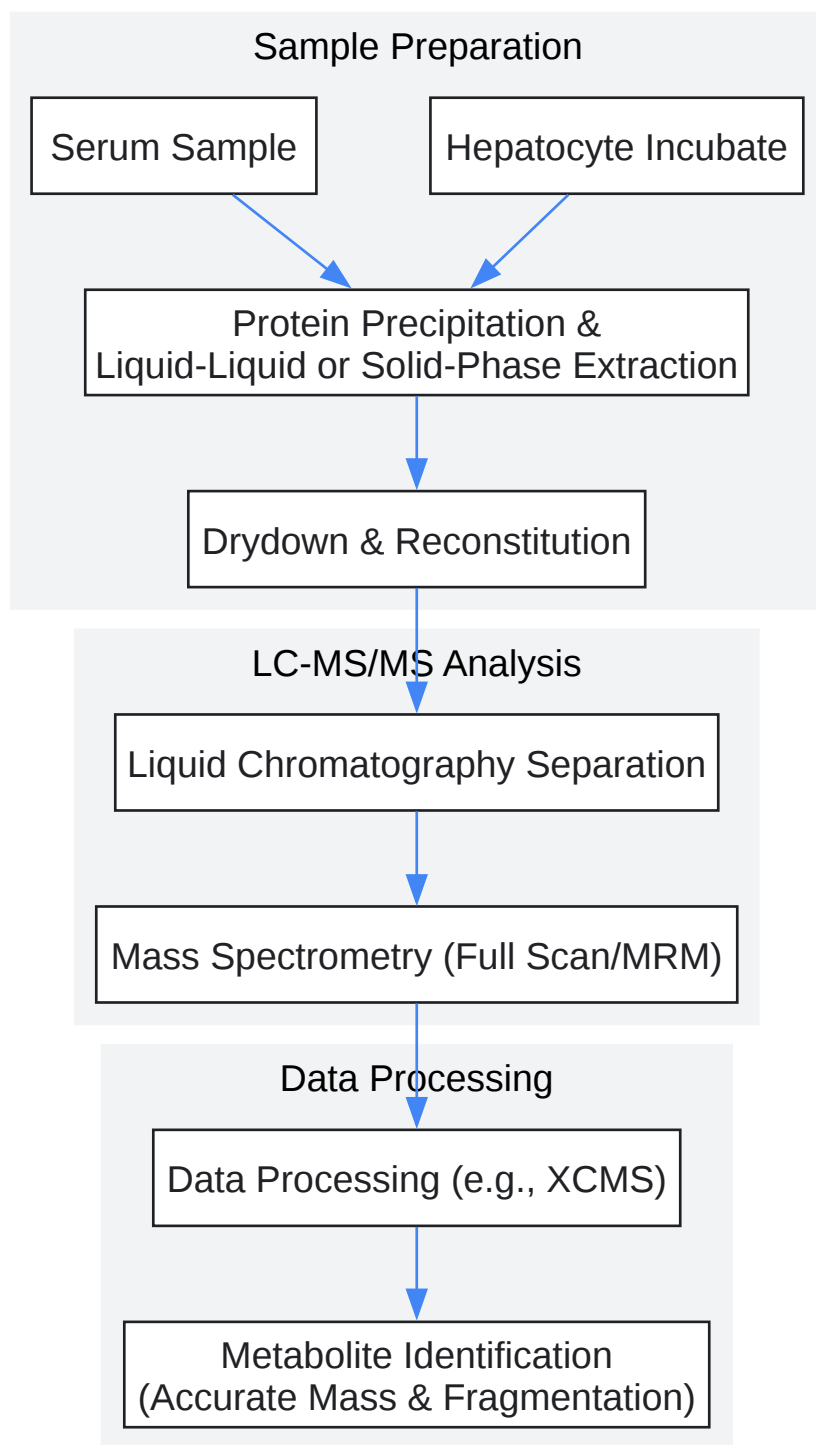
Metabolite identification can be performed using software such as XCMS for untargeted analysis by comparing pre- and post-dose samples.[1] The identification of metabolites is confirmed by accurate mass measurements of the precursor and product ions and comparison with predicted metabolites based on known biotransformation pathways of similar steroids like testosterone.

Visualizations



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Caption: Metabolic pathway of Dimethandrolone.



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Caption: Workflow for DMA metabolite identification.

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